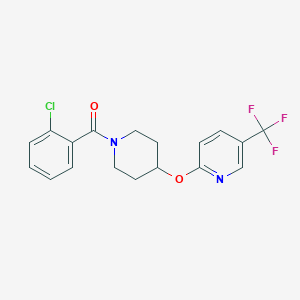
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, is a complex molecule that appears to be related to various research efforts in the field of medicinal chemistry and drug synthesis. While the exact compound is not directly reported in the provided papers, there are several related compounds that offer insights into the structural and chemical properties that could be expected from the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with readily available starting materials. For instance, the synthesis of a side product in benzothiazinone synthesis, which is structurally similar to the compound of interest, was reported in one study . Another study described the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using a process that includes amidation, Friedel-Crafts acylation, and hydration, achieving a reasonable overall yield . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography. For example, a side product in benzothiazinone synthesis was structurally characterized, providing insights into the arrangement of the molecular framework . Another study reported the crystal structure of an adduct of (4-chlorophenyl)(piperidin-1-yl)methanone, revealing dihedral angles between the benzene ring and piperidine rings . These findings help in understanding the three-dimensional conformation of similar compounds.
Chemical Reactions Analysis
The reactivity of chlorinated aromatic compounds with piperidine has been studied, suggesting an increased built-in solvation for certain chloropyridine-N oxides and providing insights into the electrostatic interactions that may occur during chemical reactions . This information could be relevant when considering the reactivity of the compound of interest, which contains both chlorophenyl and pyridinyl moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been deduced from their synthesis and structural characterization. For instance, the solubility and reactivity of chlorinated aromatic compounds with piperidine in methanol have been discussed . Additionally, the crystallographic data of a synthesized compound with a piperidine ring in a chair conformation provides valuable information about the stereochemistry and potential steric hindrance that could influence the physical properties of similar compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chlorophenyl derivatives, such as those mentioned in studies of clopidogrel synthesis, are significant due to their potent antithrombotic and antiplatelet activities. Research in synthetic methodologies aims to improve the efficiency and accessibility of these compounds for pharmaceutical applications. For example, the development of facile synthetic approaches for clopidogrel, a thienopyridine-class antithrombotic drug, underscores the importance of chlorophenyl derivatives in medicinal chemistry (Saeed et al., 2017).
Environmental Impact
Chlorophenols (CPs), related to chlorophenyl groups, have been extensively studied for their environmental impact, particularly in the context of municipal solid waste incineration (MSWI). These compounds are precursors to dioxins and demonstrate the complex pathways and environmental behaviors of chlorinated organic pollutants. Understanding the formation and degradation of chlorophenols is crucial for mitigating their environmental impact (Peng et al., 2016).
Biological Activities
The biological activities of chlorophenyl derivatives are diverse, including their roles in central nervous system (CNS) acting drugs. Functional chemical groups within these derivatives have been identified for their potential in synthesizing compounds with CNS activity. This highlights the broad applicability of chlorophenyl derivatives in developing therapeutic agents for various neurological disorders (Saganuwan, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-4-2-1-3-14(15)17(25)24-9-7-13(8-10-24)26-16-6-5-12(11-23-16)18(20,21)22/h1-6,11,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJMIUDSHTQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2503880.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)
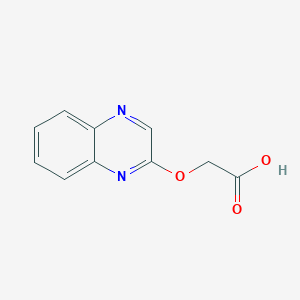
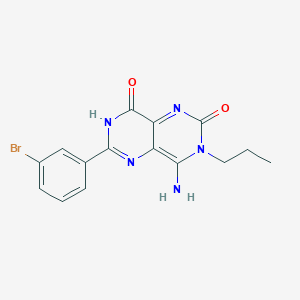
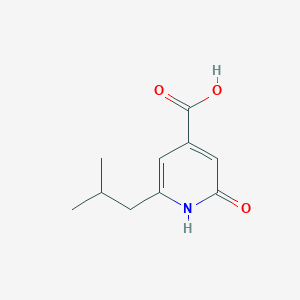
![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)
![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)
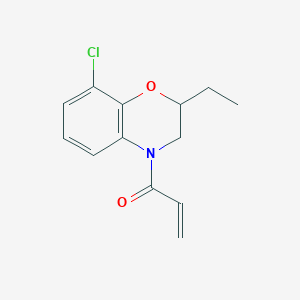
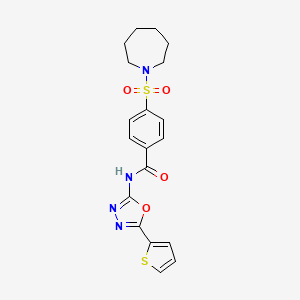
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)